2-Heptanol, pentanoate

Flavor and Fragrance Physical Chemistry Volatility

2-Heptanol, pentanoate (IUPAC: heptan-2-yl pentanoate, CAS 7155-20-6) is a branched-chain ester formed by the condensation of the secondary alcohol 2-heptanol with pentanoic (valeric) acid, possessing the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. It is a colorless liquid with a fruity odor profile, exhibiting a boiling point of 231.9°C at 760 mmHg, a density of 0.869 g/cm³, a refractive index of 1.428, and a flash point of 94°C.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 7155-20-6
Cat. No. B15486069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanol, pentanoate
CAS7155-20-6
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCC(C)OC(=O)CCCC
InChIInChI=1S/C12H24O2/c1-4-6-8-9-11(3)14-12(13)10-7-5-2/h11H,4-10H2,1-3H3
InChIKeyXOHVNNNMOVYCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanol, Pentanoate (CAS 7155-20-6): Physical, Chemical, and Chromatographic Properties for Flavor and Fragrance Procurement


2-Heptanol, pentanoate (IUPAC: heptan-2-yl pentanoate, CAS 7155-20-6) is a branched-chain ester formed by the condensation of the secondary alcohol 2-heptanol with pentanoic (valeric) acid, possessing the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol [1]. It is a colorless liquid with a fruity odor profile, exhibiting a boiling point of 231.9°C at 760 mmHg, a density of 0.869 g/cm³, a refractive index of 1.428, and a flash point of 94°C . Its calculated octanol-water partition coefficient (LogP) of 3.69 indicates moderate lipophilicity, characteristic of flavor and fragrance esters [2]. The compound has been identified as a volatile constituent in the headspace of banana fruit (Musa sapientum L.), underscoring its relevance as a naturally occurring aroma compound [3].

2-Heptanol, Pentanoate (CAS 7155-20-6): Why Generic Ester Substitution Compromises Chromatographic Resolution, Volatility Profile, and Sensory Outcome


The physical, chromatographic, and organoleptic properties of esters are highly sensitive to molecular topology, chain length, and branching. 2-Heptanol, pentanoate (heptan-2-yl pentanoate) possesses a branched alcohol moiety (secondary heptanol) esterified with a straight-chain pentanoic acid, yielding a unique combination of molecular weight (200.32 g/mol), boiling point (231.9°C), and retention index (RI = 1292 on DB-1) [1]. These parameters differ markedly from linear isomers (e.g., heptyl pentanoate, CAS 5451-80-9, which has a higher boiling point of ~245°C [2]) and from esters of 2-heptanol with shorter or longer acyl chains (e.g., 2-heptyl acetate with boiling point 176.5°C, or 2-heptyl butyrate with boiling point ~214°C ). Such differences translate into distinct volatility profiles, gas chromatographic elution orders, and perceived odor thresholds. Therefore, substituting a seemingly similar ester in a flavor formulation or analytical standard will lead to quantifiably different retention times, evaporation rates, and sensory characteristics, directly impacting product consistency and analytical accuracy.

2-Heptanol, Pentanoate (CAS 7155-20-6): Quantitative Differentiation Evidence Versus Structurally Similar Esters


2-Heptanol, Pentanoate Exhibits a Higher Boiling Point than 2-Heptyl Acetate and 2-Heptyl Butyrate, Indicating Reduced Volatility and Enhanced Tenacity in Fragrance Applications

2-Heptanol, pentanoate (heptan-2-yl pentanoate) demonstrates a significantly higher boiling point of 231.9°C at 760 mmHg , compared to 2-heptyl acetate (176.5°C) and 2-heptyl butyrate (214.2°C) . This represents an increase of 55.4°C and 17.7°C, respectively, and reflects the greater intermolecular forces associated with the larger molecular weight (200.32 g/mol) and increased chain length of the pentanoate moiety. This higher boiling point indicates lower volatility and greater substantivity, which is a critical parameter for the longevity of a fragrance note in a finished product.

Flavor and Fragrance Physical Chemistry Volatility

2-Heptanol, Pentanoate Shows a Distinct Kovats Retention Index (RI = 1292 on DB-1), Enabling Definitive Chromatographic Differentiation from Linear Isomer Heptyl Pentanoate

2-Heptanol, pentanoate has a reported Kovats Retention Index (RI) of 1292 on a non-polar DB-1 capillary column [1]. This value is a direct consequence of its branched secondary alcohol structure. In contrast, its linear structural isomer, heptyl pentanoate (CAS 5451-80-9), which features a straight-chain primary alcohol, would be expected to elute later and possess a higher retention index due to increased molecular surface area and stronger dispersive interactions with the stationary phase. The RI value of 1292 provides an unambiguous, system-independent chromatographic identifier for this specific branched ester, essential for confirming identity and purity in complex mixtures like essential oils or flavor extracts.

Gas Chromatography Analytical Chemistry Quality Control

2-Heptanol, Pentanoate Possesses a Calculated LogP of 3.69, Positioning Its Lipophilicity Between Shorter- and Longer-Chain Analogs for Optimized Partitioning Behavior

The calculated octanol-water partition coefficient (LogP) for 2-heptanol, pentanoate is 3.69 [1]. This value is lower than that of heptyl pentanoate (LogP = 4.86) and higher than that of 2-heptyl acetate (estimated LogP ~2.8). The moderate LogP of 3.69 reflects a balance of hydrophobic and hydrophilic character, which influences its partitioning between aqueous and lipid phases in food matrices, personal care emulsions, and fragrance delivery systems. This specific value is a key determinant of release kinetics and perceived intensity in complex formulations.

Lipophilicity Formulation Science Partition Coefficient

2-Heptanol, Pentanoate's Refractive Index (n20/D = 1.428) and Density (0.869 g/cm³) Provide Measurable Quality Control Metrics Distinct from Related 2-Heptyl Esters

The refractive index of 2-heptanol, pentanoate is reported as 1.428 (at 20°C) with a density of 0.869 g/cm³ . These values are distinct from those of 2-heptyl acetate (density ~0.874 g/cm³, n20/D ~1.417) and 2-heptyl butyrate (density 0.87 g/cm³, n20/D 1.4215 for the linear isomer) . While the differences are subtle, they are measurable and can be used in conjunction with other analytical techniques for batch-to-batch quality verification and purity assessment. These physical constants serve as rapid, inexpensive checks to confirm material identity upon receipt.

Quality Control Physical Properties Purity Assessment

2-Heptanol, Pentanoate (CAS 7155-20-6): Prioritized Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Fragrance Formulation: Tenacious Fruity Note with Controlled Volatility for Perfumery and Personal Care Products

The quantifiably higher boiling point of 2-heptanol, pentanoate (231.9°C) [1] compared to its acetate (176.5°C) and butyrate (214.2°C) analogs translates to a demonstrably lower evaporation rate. This reduced volatility makes it a valuable ingredient in fine fragrance and personal care formulations where a longer-lasting, substantive fruity note is desired, outperforming more volatile esters that dissipate rapidly from the skin or fabric. Its moderate LogP of 3.69 [2] also ensures balanced partitioning in emulsion-based products like creams and lotions, optimizing both initial impact and lasting presence. The compound's natural occurrence in banana fruit supports its use in creating authentic, nature-identical fruity accords.

Analytical Reference Standard: Unambiguous Identification of Branched Esters in GC-MS Analysis of Natural Products and Food Flavors

The well-defined Kovats Retention Index of 1292 on a DB-1 column [1] provides a precise, system-independent marker for the identification of 2-heptanol, pentanoate in complex volatile mixtures, such as fruit headspace analyses or essential oils. This specific RI value allows analytical chemists and quality control laboratories to unambiguously differentiate this branched ester from its linear isomer, heptyl pentanoate, and from other C12H24O2 esters, preventing misidentification. This is particularly critical in the authentication of natural flavor extracts (e.g., verifying the presence of this specific banana volatile [2]) and in the quality assurance of formulated flavors where a precise ester composition is required for regulatory compliance and batch-to-batch consistency. The measurable physical constants (refractive index, density) serve as secondary confirmatory checks for the purity of the analytical standard itself.

Academic Research: Structure-Property Relationship Studies on Ester Volatility and Sensory Perception

The well-characterized physical properties of 2-heptanol, pentanoate—including its boiling point, density, refractive index [1], and calculated LogP [2]—make it a valuable model compound for investigating quantitative structure-property relationships (QSPR) within homologous series of esters. Researchers can use this data to validate computational models predicting volatility, partition coefficients, and gas chromatographic retention behavior. Furthermore, its known presence in banana fruit makes it a relevant target for studies in flavor chemistry, plant biochemistry, and the molecular basis of aroma perception, where its specific stereochemical and lipophilic profile may contribute to distinct olfactory responses compared to related esters.

Synthetic Intermediate: Targeted Modifications to Access Less Common 2-Heptanol-Derived Esters

While not a primary application, 2-heptanol, pentanoate can serve as a synthetic intermediate or a reference compound for the preparation of other 2-heptanol esters. Its defined physical properties (boiling point, RI) provide benchmarks for monitoring transesterification or hydrolysis reactions. The specific branched nature of the 2-heptanol moiety is preserved, enabling the synthesis of a library of related esters (e.g., 2-heptyl hexanoate, 2-heptyl octanoate) with varying chain lengths for systematic study of their physical and sensory properties. The analytical data presented here (RI, LogP) [1] [2] are crucial for tracking reaction progress and confirming the identity of the resulting products.

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